![molecular formula C18H19FN2O4S B2968966 4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954038-70-1](/img/structure/B2968966.png)
4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity . The molecule also contains a morpholine ring, which is a common feature in many drugs and can enhance solubility and bioavailability.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonamide moiety would contribute to the aromaticity of the molecule, while the morpholine ring would introduce a cyclic ether and secondary amine into the structure.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The sulfonamide group could potentially undergo hydrolysis, while the morpholine ring could participate in a variety of reactions due to the presence of the ether and amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and morpholine groups could enhance the compound’s solubility in water.Scientific Research Applications
COX-2 Inhibition
A study by Hashimoto et al. (2002) highlighted the synthesis of benzenesulfonamide derivatives, focusing on their ability to inhibit cyclooxygenase-2 (COX-2). The introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, beneficial in treating rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Gul et al. (2016) synthesized benzenesulfonamides with substituted phenyl groups, examining their role as carbonic anhydrase (CA) inhibitors. The study found that the introduction of fluorine and other substituents played a key role in inhibiting human cytosolic isoforms hCA I and II, crucial for further anti-tumor activity studies (Gul et al., 2016).
Biotransformation in Antidepressant Properties
Słoczyńska et al. (2018) explored the metabolism of a novel 5-HT7 receptor antagonist with antidepressant-like properties. The study involved in vitro and in silico approaches to understand the biotransformation pathways, revealing the compound's high clearance and potential therapeutic applications (Słoczyńska et al., 2018).
Antimicrobial and Anticancer Evaluation
Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives, evaluating their antimicrobial and anticancer activities. The study identified certain compounds as more effective than standard drugs, underscoring the importance of these derivatives in developing new therapeutic agents (Kumar et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-15-6-8-16(9-7-15)26(23,24)20-12-18(22)21-10-11-25-17(13-21)14-4-2-1-3-5-14/h1-9,17,20H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKLVMMVDVKNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.